Cas no 1565979-05-6 (tert-Butyl (2-cyano-4-(trifluoromethyl)phenyl)carbamate)

tert-Butyl (2-cyano-4-(trifluoromethyl)phenyl)carbamate 化学的及び物理的性質
名前と識別子
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- tert-Butyl (2-cyano-4-(trifluoromethyl)phenyl)carbamate
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- インチ: 1S/C13H13F3N2O2/c1-12(2,3)20-11(19)18-10-5-4-9(13(14,15)16)6-8(10)7-17/h4-6H,1-3H3,(H,18,19)
- InChIKey: XFGNYJPMXXIOGA-UHFFFAOYSA-N
- ほほえんだ: N(C1C=CC(C(F)(F)F)=CC=1C#N)C(=O)OC(C)(C)C
tert-Butyl (2-cyano-4-(trifluoromethyl)phenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6302067-0.05g |
tert-butyl N-[2-cyano-4-(trifluoromethyl)phenyl]carbamate |
1565979-05-6 | 0.05g |
$563.0 | 2023-07-10 | ||
Enamine | EN300-6302067-1.0g |
tert-butyl N-[2-cyano-4-(trifluoromethyl)phenyl]carbamate |
1565979-05-6 | 1.0g |
$671.0 | 2023-07-10 | ||
Enamine | EN300-6302067-5.0g |
tert-butyl N-[2-cyano-4-(trifluoromethyl)phenyl]carbamate |
1565979-05-6 | 5.0g |
$1945.0 | 2023-07-10 | ||
Enamine | EN300-6302067-0.25g |
tert-butyl N-[2-cyano-4-(trifluoromethyl)phenyl]carbamate |
1565979-05-6 | 0.25g |
$617.0 | 2023-07-10 | ||
Enamine | EN300-6302067-2.5g |
tert-butyl N-[2-cyano-4-(trifluoromethyl)phenyl]carbamate |
1565979-05-6 | 2.5g |
$1315.0 | 2023-07-10 | ||
Enamine | EN300-6302067-0.1g |
tert-butyl N-[2-cyano-4-(trifluoromethyl)phenyl]carbamate |
1565979-05-6 | 0.1g |
$591.0 | 2023-07-10 | ||
Enamine | EN300-6302067-0.5g |
tert-butyl N-[2-cyano-4-(trifluoromethyl)phenyl]carbamate |
1565979-05-6 | 0.5g |
$645.0 | 2023-07-10 | ||
Enamine | EN300-6302067-10.0g |
tert-butyl N-[2-cyano-4-(trifluoromethyl)phenyl]carbamate |
1565979-05-6 | 10.0g |
$2884.0 | 2023-07-10 |
tert-Butyl (2-cyano-4-(trifluoromethyl)phenyl)carbamate 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
tert-Butyl (2-cyano-4-(trifluoromethyl)phenyl)carbamateに関する追加情報
Research Brief on tert-Butyl (2-cyano-4-(trifluoromethyl)phenyl)carbamate (CAS: 1565979-05-6)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of tert-Butyl (2-cyano-4-(trifluoromethyl)phenyl)carbamate (CAS: 1565979-05-6) as a versatile intermediate in the synthesis of bioactive molecules. This compound, characterized by its trifluoromethyl and cyano functional groups, has garnered attention for its potential applications in drug discovery and development. The following brief provides an overview of the latest research findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for tert-Butyl (2-cyano-4-(trifluoromethyl)phenyl)carbamate, emphasizing its role as a key intermediate in the preparation of kinase inhibitors. The researchers demonstrated that the compound could be efficiently synthesized via a multi-step process involving palladium-catalyzed cross-coupling reactions, followed by carbamate formation. The study also highlighted the compound's stability under various reaction conditions, making it a reliable building block for further derivatization.
In another recent investigation, the biological activity of tert-Butyl (2-cyano-4-(trifluoromethyl)phenyl)carbamate was evaluated in the context of cancer therapeutics. The compound exhibited moderate inhibitory activity against several cancer cell lines, including breast and lung cancer, as reported in Bioorganic & Medicinal Chemistry Letters (2024). The presence of the trifluoromethyl group was found to enhance the compound's lipophilicity, thereby improving its cellular uptake and bioavailability. These findings suggest that further structural modifications could lead to the development of more potent anticancer agents.
Additionally, the compound's potential as a precursor for the synthesis of fluorinated pharmaceuticals was explored in a 2024 study published in Organic Process Research & Development. The researchers utilized tert-Butyl (2-cyano-4-(trifluoromethyl)phenyl)carbamate to synthesize a series of fluorinated analogs of known drugs, demonstrating its utility in medicinal chemistry. The study also provided insights into the scalability of the synthetic process, which is crucial for industrial applications.
In conclusion, tert-Butyl (2-cyano-4-(trifluoromethyl)phenyl)carbamate (CAS: 1565979-05-6) represents a promising compound in the field of chemical biology and medicinal chemistry. Its synthetic versatility, combined with its potential biological activity, makes it a valuable intermediate for drug discovery. Future research should focus on optimizing its pharmacological properties and exploring its applications in other therapeutic areas, such as neurodegenerative diseases and infectious disorders.
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